molecular formula C18H22N2O4S B5398439 N-(2-hydroxyethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide

N-(2-hydroxyethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide

Cat. No. B5398439
M. Wt: 362.4 g/mol
InChI Key: PIUNMNBZAMOFHU-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2004 by researchers at Nippon Shinyaku Co. Ltd. and has since been used in various scientific studies to investigate its mechanism of action and biochemical and physiological effects.

Mechanism of Action

N-(2-hydroxyethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide acts as a selective antagonist of the CaSR, a G protein-coupled receptor that plays a key role in regulating calcium homeostasis. By blocking the CaSR, N-(2-hydroxyethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide prevents the release of calcium from bone and reduces the activity of osteoclasts, cells that break down bone tissue.
Biochemical and Physiological Effects:
In addition to its effects on bone density, N-(2-hydroxyethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide has been shown to have a number of other biochemical and physiological effects. These include reducing blood pressure in animal models of hypertension, improving insulin sensitivity in obese mice, and reducing inflammation in animal models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-hydroxyethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide in lab experiments is its high selectivity for the CaSR, which allows researchers to investigate the specific effects of blocking this receptor. However, one limitation is that N-(2-hydroxyethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide has relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are numerous future directions for research on N-(2-hydroxyethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide. One area of interest is its potential use in treating other diseases characterized by abnormal calcium metabolism, such as hyperparathyroidism and hypocalcemia. Another area of research is investigating the potential of N-(2-hydroxyethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide as a therapeutic agent for conditions such as type 2 diabetes and obesity. Finally, further studies are needed to fully understand the mechanism of action of N-(2-hydroxyethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide and its potential side effects in humans.

Synthesis Methods

The synthesis of N-(2-hydroxyethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide involves the reaction of 2-naphthylsulfonyl chloride with piperidine-3-carboxylic acid in the presence of triethylamine to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminoethanol to yield N-(2-hydroxyethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide in high yield and purity.

Scientific Research Applications

N-(2-hydroxyethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide has been used in numerous scientific studies to investigate its potential therapeutic applications. One area of research has focused on its role in treating osteoporosis, a disease characterized by low bone density and increased risk of fractures. N-(2-hydroxyethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide has been shown to increase bone density and reduce the risk of fractures in animal models of osteoporosis.

properties

IUPAC Name

N-(2-hydroxyethyl)-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c21-11-9-19-18(22)16-6-3-10-20(13-16)25(23,24)17-8-7-14-4-1-2-5-15(14)12-17/h1-2,4-5,7-8,12,16,21H,3,6,9-11,13H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUNMNBZAMOFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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